molecular formula C8H9ClF2N2O B1419662 N~1~-(2,5-difluorophenyl)glycinamide hydrochloride CAS No. 1046757-37-2

N~1~-(2,5-difluorophenyl)glycinamide hydrochloride

Cat. No.: B1419662
CAS No.: 1046757-37-2
M. Wt: 222.62 g/mol
InChI Key: MFICBTPGWRETDY-UHFFFAOYSA-N
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Description

N1-(2,5-difluorophenyl)glycinamide hydrochloride is a chemical compound with the CAS Number: 1046757-37-2. Its IUPAC name is 2-amino-N-(2,5-difluorophenyl)acetamide hydrochloride . The compound is a solid at room temperature .


Molecular Structure Analysis

The molecular formula of N1-(2,5-difluorophenyl)glycinamide hydrochloride is C8H9ClF2N2O . The InChI code is 1S/C8H8F2N2O.ClH/c9-5-1-2-6(10)7(3-5)12-8(13)4-11;/h1-3H,4,11H2,(H,12,13);1H .


Physical and Chemical Properties Analysis

N1-(2,5-difluorophenyl)glycinamide hydrochloride is a solid at room temperature . It has a molecular weight of 222.62 .

Scientific Research Applications

Chemical Synthesis

N1-(2,5-difluorophenyl)glycinamide hydrochloride has been used in chemical synthesis. Wen and Li (2020) utilized glycinamide hydrochloride as a transient directing group for C(sp3)−H arylation, which is an efficient method for synthesizing 2-benzylbenzaldehydes with various functional groups (Wen & Li, 2020).

Antinociceptive Properties

Glycinamide hydrochloride derivatives, such as CHF3381, show antinociceptive effects, which are useful for therapy in peripheral painful neuropathies (Villetti et al., 2003).

Receptor Antagonist Studies

Studies by Michel et al. (2008) on P2X7 receptor antagonists, including compounds related to glycinamide hydrochloride, provide insights into the species differences in antagonist effects, highlighting its utility in pharmacological research (Michel et al., 2008).

Dermatological Applications

A study conducted by Boo et al. (2020) explored the skin depigmentation efficacy of glycinamide hydrochloride in human subjects, suggesting its potential in treating skin hyperpigmentation (Boo et al., 2020).

Material Science

Glycinamide-conjugated monomers have been used to create supramolecular polymer hydrogels with unique properties like thermoplastic processability and self-reparability, as described by Dai et al. (2015) (Dai et al., 2015).

Gas Phase Studies

Alonso et al. (2018) successfully generated glycinamide in the gas phase for microwave spectroscopy studies, contributing to the understanding of its structure and properties in different states (Alonso et al., 2018).

Medicinal Chemistry

Vušak et al. (2019) synthesized new compounds of Co, Ni, and Cu with glycinamide, showing potential applications in medicinal chemistry and highlighting their magnetic properties (Vušak et al., 2019).

Antiepileptic Research

CHF3381, a derivative of glycinamide hydrochloride, has shown promise as an antiepileptic agent in various models, indicating its potential therapeutic use in epilepsy (Villetti et al., 2001).

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

2-amino-N-(2,5-difluorophenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O.ClH/c9-5-1-2-6(10)7(3-5)12-8(13)4-11;/h1-3H,4,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFICBTPGWRETDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NC(=O)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1046757-37-2
Record name Acetamide, 2-amino-N-(2,5-difluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1046757-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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